2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid
Description
Chemical Structure and Key Features 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid (CAS: Not explicitly listed; molecular formula: C24H22N2O4S, mol. wt. 434.52 g/mol) is a heterocyclic compound featuring:
- A pyrrolidine ring substituted with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the nitrogen atom.
- A 1,3-thiazole ring directly attached to the pyrrolidine, with a carboxylic acid substituent at the 4-position.
The Fmoc group is widely employed in peptide synthesis for temporary amine protection, enabling selective deprotection under mild basic conditions .
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c26-22(27)20-13-30-21(24-20)14-9-10-25(11-14)23(28)29-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJDZYZBJDMVGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NC(=CS2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C22H23N2O4S
- Molecular Weight : 397.49 g/mol
- CAS Number : 1873205-29-8
Synthesis
The compound can be synthesized through various methods involving the reaction of pyrrolidine derivatives with thiazole and carboxylic acid moieties. The synthesis typically employs standard organic reactions such as coupling and cyclization techniques.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of thiazole derivatives, including the target compound. The antimicrobial evaluation often includes testing against a range of bacteria and fungi. For instance, compounds derived from thiazole structures have shown varying degrees of activity against multidrug-resistant strains.
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| This compound | >256 μg/mL |
| Other Thiazole Derivatives | <256 μg/mL |
The results indicate that while the target compound may not exhibit strong activity alone, it could serve as a scaffold for further modifications to enhance efficacy against resistant strains .
Xanthine Oxidase Inhibition
Another area of research has involved assessing the xanthine oxidase inhibitory activity of related thiazole compounds. For example, derivatives have demonstrated moderate inhibition with IC50 values ranging from 3.6 to 19.6 μM, suggesting potential applications in managing conditions like gout and hyperuricemia .
Study 1: Antimicrobial Evaluation
In a recent study published in MDPI, various thiazole derivatives were synthesized and screened for antimicrobial activity. The study highlighted that while some compounds showed promising results against Gram-positive bacteria, the specific compound in focus did not demonstrate significant inhibitory effects at lower concentrations .
Study 2: Xanthine Oxidase Inhibition
A comparative analysis of several thiazole derivatives revealed that certain modifications could enhance xanthine oxidase inhibition. The study indicated that structural variations significantly impact biological activity, emphasizing the need for further exploration into structure-activity relationships .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Heterocycles
Key Observations:
- Heterocycle Impact: Thiazole (S-containing) vs. oxazole (O-containing) alters electronic properties and bioavailability.
- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) affects steric hindrance and solubility. Pyrrolidine derivatives are generally more compact, favoring membrane permeability .
- Functional Groups : Carboxylic acid enables conjugation to amines or alcohols, critical for peptide coupling .
Pharmacological and Physicochemical Properties
| Property | 2-[1-(Fmoc)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic Acid | 2-(1-Fmoc-piperidin-4-yl)acetic Acid (AB9331) | 1-(1-Fmoc-piperidin-4-yl)pyrazole-3-carboxylic Acid |
|---|---|---|---|
| Molecular Weight | 434.52 | 375.45 | 417.46 |
| Solubility | Moderate in DMSO, low in water | High in polar aprotic solvents | Moderate in DMF |
| Bioactivity | Potential kinase inhibition (thiazole core) | Linker for solid-phase synthesis | Metal-chelating applications |
| Safety | No explicit hazard data; standard Fmoc precautions apply | No hazard data available | H315/H319 (skin/eye irritation) |
| Synthetic Utility | Used in peptide elongation | Intermediate in combinatorial chemistry | Building block for heterocyclic libraries |
Key Findings:
- Thiazole vs. Pyrazole : Thiazole derivatives (e.g., the target compound) are more rigid and electron-deficient, favoring interactions with aromatic residues in enzymes .
- Fmoc Stability : All Fmoc-protected compounds require careful handling to avoid premature deprotection (e.g., exposure to amines or bases) .
Case Studies in Drug Development
- Patent Example (): Thiazole-4-carboxylic acid derivatives (e.g., 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid) demonstrated inhibitory activity in kinase assays, highlighting the pharmacophore significance of the thiazole ring .
- Structural Analogues in Catalysis: Piperidine-linked Fmoc compounds (e.g., 2-[4-(Fmoc)piperazin-1-yl]acetic acid) are utilized as intermediates in organocatalysis, underscoring the versatility of Fmoc-protected heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
